1-(4-fluorophenyl)-3-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)urea
Overview
Description
- The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a furan boronic acid or halide.
- Palladium catalysts and base conditions are typically employed in these reactions.
Attachment of the Fluorophenyl Group:
- The fluorophenyl group is usually introduced through a nucleophilic substitution reaction.
- Common reagents include 4-fluoroaniline and isocyanate derivatives, with reaction conditions involving mild heating and the use of organic solvents.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-3-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)urea typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Pyridazinone Core:
- Starting with a suitable precursor, such as a hydrazine derivative, the pyridazinone core can be synthesized through cyclization reactions.
- Reaction conditions often involve heating with appropriate solvents and catalysts to facilitate the formation of the pyridazinone ring.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-3-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridazinone moiety can be reduced to dihydropyridazine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, and Friedel-Crafts acylation conditions.
Major Products:
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-3-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-3-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)urea: Similar structure but with a chlorine atom instead of fluorine.
1-(4-Methylphenyl)-3-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)urea: Similar structure but with a methyl group instead of fluorine.
Uniqueness: 1-(4-Fluorophenyl)-3-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms often enhance the metabolic stability and lipophilicity of compounds, making them more effective in biological systems.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O3/c19-13-4-6-14(7-5-13)21-18(25)20-10-2-11-23-17(24)9-8-15(22-23)16-3-1-12-26-16/h1,3-9,12H,2,10-11H2,(H2,20,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYHDQXDADUNKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CCCNC(=O)NC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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